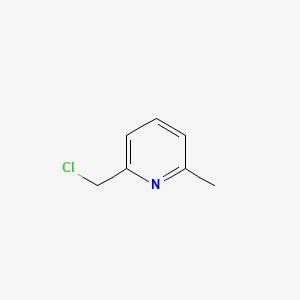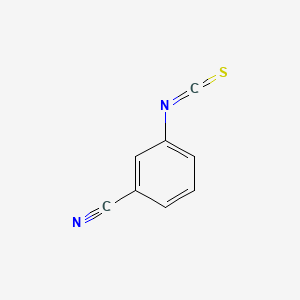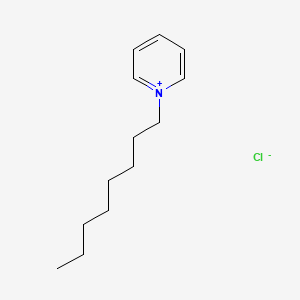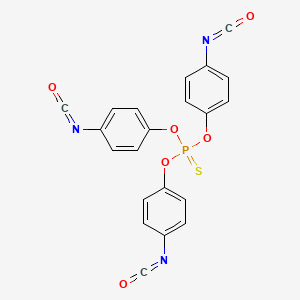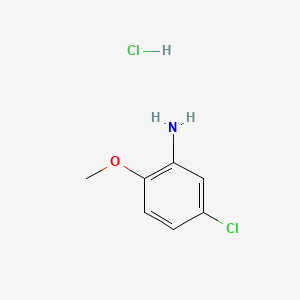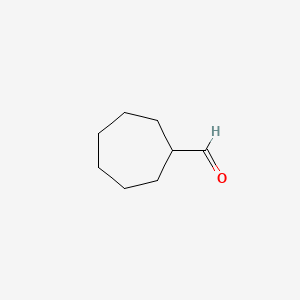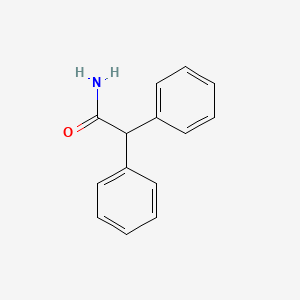
4-喹唑啉基氨基乙酸
描述
“(Quinazolin-4-ylamino)acetic acid” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . It has an empirical formula of C10H9N3O2 and a molecular weight of 203.20 . Quinazoline derivatives have drawn attention due to their significant biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A study describes the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation .Molecular Structure Analysis
The molecular structure of “(Quinazolin-4-ylamino)acetic acid” consists of a quinazoline ring attached to an amino group and an acetic acid group . The quinazoline ring is a heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, the Aza-Diels-Alder reaction, involving the coupling of imine and electron-rich alkene, is a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis
“(Quinazolin-4-ylamino)acetic acid” is a solid compound . Its empirical formula is C10H9N3O2, and it has a molecular weight of 203.20 .科学研究应用
抗癌活性
4-喹唑啉基氨基衍生物因其潜在的抗癌作用而得到广泛研究。它们作用于参与癌细胞增殖和存活的各种途径。 例如,一些衍生物已知能抑制酪氨酸激酶,而酪氨酸激酶在细胞信号传导和肿瘤生长中起着至关重要的作用 .
抗菌特性
这些化合物表现出显著的抗菌活性,使其成为开发新型抗生素的潜在候选者。 它们的作用机制通常涉及干扰细菌 DNA 合成或蛋白质生产 .
抗真菌作用
4-喹唑啉基氨基衍生物在治疗真菌感染方面也展现出前景。 它们可以破坏真菌的细胞膜,导致细胞死亡 .
抗疟疾潜力
4-喹唑啉基氨基衍生物的抗疟疾特性源于它们抑制疟疾寄生虫中叶酸合成的能力,而叶酸合成对于疟疾寄生虫的复制和存活至关重要 .
抗炎用途
这些化合物可以调节机体的炎症反应,使其在治疗以炎症为关键因素的疾病(如关节炎)中发挥作用 .
抗病毒应用
4-喹唑啉基氨基衍生物已显示出对多种病毒的有效性,通过抑制病毒进入细胞或在宿主细胞内复制 .
镇痛特性
抗氧化作用
作用机制
Target of Action
Quinazoline and quinazolinone derivatives, which include (quinazolin-4-ylamino)acetic acid, have been noted for their wide range of biopharmaceutical activities . These compounds have been used in the synthesis of diverse molecules with significant physiological and pharmacological uses .
Mode of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . They can act as selective inhibitors of tyrosine kinase , which plays a crucial role in cell signaling and growth.
Biochemical Pathways
Quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa, which is regulated by the quorum sensing system . This suggests that (Quinazolin-4-ylamino)acetic acid may interact with similar biochemical pathways.
Pharmacokinetics
The molecular weight of (quinazolin-4-ylamino)acetic acid is 20320 , which is within the optimal range for drug-like molecules and may suggest good bioavailability.
Action Environment
The synthesis of quinazoline derivatives has been described as environmentally friendly , suggesting that the synthesis process may be less susceptible to environmental factors.
未来方向
The future directions for research on “(Quinazolin-4-ylamino)acetic acid” and other quinazoline derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of novel synthetic methods could also be a focus of future research .
生化分析
Biochemical Properties
(Quinazolin-4-ylamino)acetic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as α-glucosidase, where it exhibits inhibitory activity . This interaction is significant as it can influence metabolic pathways involving glucose metabolism. Additionally, (Quinazolin-4-ylamino)acetic acid has shown potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa by interacting with quorum sensing transcriptional regulators .
Cellular Effects
The effects of (Quinazolin-4-ylamino)acetic acid on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, derivatives of quinazoline compounds have demonstrated antiproliferative activities, inducing apoptosis and cell cycle arrest . This suggests that (Quinazolin-4-ylamino)acetic acid could potentially modulate similar pathways, impacting cell function and viability.
Molecular Mechanism
At the molecular level, (Quinazolin-4-ylamino)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibitory effect on α-glucosidase involves binding interactions that prevent the enzyme from catalyzing its substrate . Additionally, molecular docking studies have shown that quinazoline derivatives can interact with bacterial quorum sensing regulators, disrupting their function and thereby inhibiting biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Quinazolin-4-ylamino)acetic acid can change over time. Studies have indicated that its stability and degradation can influence its long-term effects on cellular function. For instance, the antimicrobial activity of quinazoline derivatives has been observed to persist over extended periods, suggesting that (Quinazolin-4-ylamino)acetic acid may have similar temporal effects . Detailed studies on its stability and degradation are necessary to fully understand these temporal dynamics.
Dosage Effects in Animal Models
The effects of (Quinazolin-4-ylamino)acetic acid vary with different dosages in animal models. Higher doses have been associated with increased efficacy in inhibiting target enzymes and cellular processes. There is also a risk of toxic or adverse effects at elevated doses. For example, studies on quinazoline derivatives have shown that while they are effective at certain concentrations, higher doses can lead to toxicity . Therefore, careful dosage optimization is crucial for therapeutic applications.
Metabolic Pathways
(Quinazolin-4-ylamino)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its inhibitory effect on α-glucosidase highlights its role in glucose metabolism . Additionally, its interactions with bacterial quorum sensing regulators suggest involvement in metabolic pathways related to bacterial communication and biofilm formation .
Transport and Distribution
The transport and distribution of (Quinazolin-4-ylamino)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, quinazoline derivatives have been shown to be distributed within bacterial cells, impacting their ability to form biofilms . Similar mechanisms may govern the distribution of (Quinazolin-4-ylamino)acetic acid in other cell types.
Subcellular Localization
The subcellular localization of (Quinazolin-4-ylamino)acetic acid can significantly impact its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell. For example, quinazoline derivatives have been observed to localize within bacterial cells, where they exert their antimicrobial effects . Understanding the subcellular localization of (Quinazolin-4-ylamino)acetic acid is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
2-(quinazolin-4-ylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYDNMTAYXPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352096 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55040-11-4 | |
| Record name | (quinazolin-4-ylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





